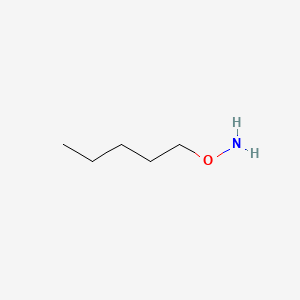
tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate (FMC) is a carbamate compound that has been studied extensively for its potential applications in the fields of medicine, chemistry, and biotechnology. FMC is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to acting as a drug or biocatalyst. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for FMC are all discussed in
作用機序
The mechanism of action for tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate is still being studied, but it is believed to involve a number of factors. This compound is thought to interact with certain cell receptors and enzymes, which can lead to a variety of biochemical or physiological effects. It is also believed to interact with certain proteins and DNA, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the body. Studies have shown that this compound can affect the activity of certain enzymes, proteins, and DNA, which can lead to changes in gene expression and other cellular processes. This compound has also been studied for its potential effects on the immune system, with studies showing that it can modulate the activity of certain immune cells. Additionally, this compound has been studied for its potential effects on the nervous system, with studies showing that it can modulate the activity of certain neurotransmitters.
実験室実験の利点と制限
Tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate has a number of advantages and limitations when used in lab experiments. One advantage is that this compound is relatively stable and can be stored for long periods of time without degrading. Additionally, this compound is relatively easy to synthesize and can be used in a variety of applications. However, this compound can be toxic in high concentrations and can cause adverse effects if not used properly.
将来の方向性
The potential future directions for tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate are vast and varied. One potential direction is to use this compound as a drug for treating cancer and other diseases. Another potential direction is to use this compound as a biocatalyst for producing useful enzymes and other compounds. Additionally, this compound could be used as a tool for studying gene expression and other cellular processes. Finally, this compound could be used as a tool for modulating the activity of certain neurotransmitters and immune cells.
合成法
Tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate can be synthesized through a variety of methods, but the most common method is via a reaction between tert-butyl alcohol and 2-fluoro-5-methoxy pyridine-4-carbamate. The reaction is usually conducted in an anhydrous solvent such as dichloromethane, with a base such as triethylamine or sodium hydroxide. The reaction is usually conducted at room temperature and can take up to several hours to complete.
科学的研究の応用
Tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate has been studied extensively in the fields of medicine, chemistry, and biotechnology. In medicine, this compound has been studied as a potential drug for treating cancer and other diseases. In chemistry, this compound has been studied as a potential catalyst for synthesizing other compounds. In biotechnology, this compound has been studied as a potential biocatalyst for producing useful enzymes and other compounds.
特性
IUPAC Name |
tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O3/c1-11(2,3)17-10(15)14-7-5-9(12)13-6-8(7)16-4/h5-6H,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWJPLMRFCNTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138420-12-7 |
Source


|
| Record name | tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

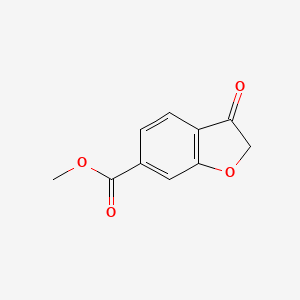

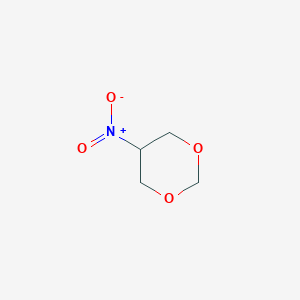
![tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate](/img/structure/B6597037.png)
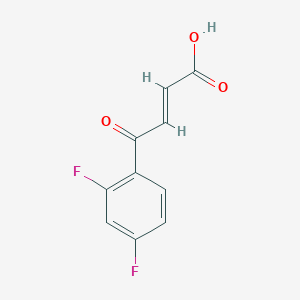
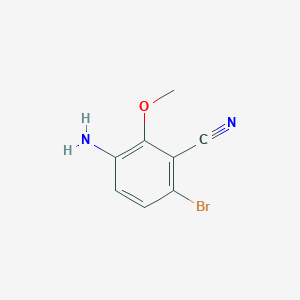
![methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6597058.png)
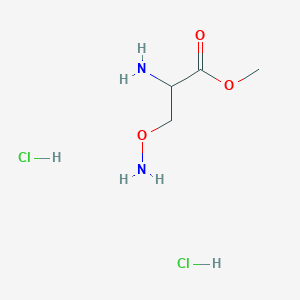
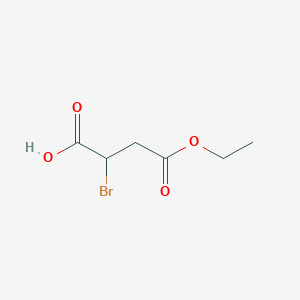
![{4-methylbicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B6597089.png)
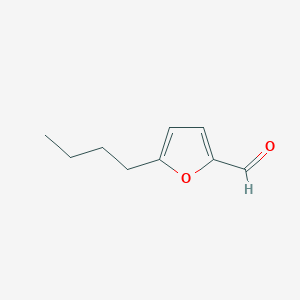
![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)
